molecular formula C16H16O8 B1649312 3-O-Caffeoylshikimic acid CAS No. 180981-12-8

3-O-Caffeoylshikimic acid

Cat. No.: B1649312
CAS No.: 180981-12-8
M. Wt: 336.29 g/mol
InChI Key: MRDAXWGGWWDUKL-VKJPNVGWSA-N
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Description

3-O-Caffeoylshikimic acid, also known as dactylifric acid, is a hydroxycinnamic acid derivative. It is an ester formed from caffeic acid and shikimic acid. This compound is found in various plants and is known for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Caffeoylshikimic acid can be synthesized through the esterification of caffeic acid with shikimic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: Industrial production of 3-caffeoylshikimic acid often involves the extraction from plant sources, particularly from dates (Phoenix dactylifera). The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 3-O-Caffeoylshikimic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-O-Caffeoylshikimic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and other organic reactions.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Studied for its antioxidant properties and potential therapeutic effects in preventing oxidative stress-related diseases.

    Industry: Used in the food industry as a natural antioxidant to preserve food quality.

Mechanism of Action

The antioxidant properties of 3-caffeoylshikimic acid are primarily due to its ability to scavenge free radicals. It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound also inhibits enzymes like xanthine oxidase, which are involved in the production of reactive oxygen species .

Comparison with Similar Compounds

Uniqueness: 3-O-Caffeoylshikimic acid is unique due to its specific ester linkage between caffeic acid and shikimic acid, which imparts distinct chemical and biological properties. Its specific configuration and hydroxyl groups contribute to its potent antioxidant activity .

Properties

IUPAC Name

(3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-5,7,12-13,15,17-19,21H,6H2,(H,22,23)/b4-2+/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDAXWGGWWDUKL-VKJPNVGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180981-12-8
Record name 3-Caffeoylshikimic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180981128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CAFFEOYLSHIKIMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K891CTV013
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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